molecular formula C13H16INO3 B14765536 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid

4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid

Katalognummer: B14765536
Molekulargewicht: 361.17 g/mol
InChI-Schlüssel: WQHGPPFZHVRXOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an iodine atom attached to the benzene ring, along with a dimethyl-1-oxobutyl group and an amino group. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid involves its interaction with specific molecular targets. The iodine atom and the dimethyl-1-oxobutyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system under study .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where iodine’s reactivity and binding characteristics are advantageous .

Eigenschaften

Molekularformel

C13H16INO3

Molekulargewicht

361.17 g/mol

IUPAC-Name

4-(3,3-dimethylbutanoylamino)-3-iodobenzoic acid

InChI

InChI=1S/C13H16INO3/c1-13(2,3)7-11(16)15-10-5-4-8(12(17)18)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)

InChI-Schlüssel

WQHGPPFZHVRXOB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.